Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate
Description
Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate is a bicyclic lactam derivative with a rigid tricyclic scaffold. Its structure features an exo-oriented tert-butyl group, a lactam (6-aza) ring, and a ketone (7-oxo) functionality. The stereochemistry (exo configuration) and bicyclic framework contribute to its unique physicochemical properties, such as thermal stability and solubility.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-4-5(9(12)13)7-8(6)15-7/h5-8H,4H2,1-3H3 |
InChI Key |
CKSVPIZNXAIFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1=O)C3C2O3 |
Origin of Product |
United States |
Preparation Methods
Copper(II)-Catalyzed Bromination
A pivotal step involves converting ketone precursors to α-bromo ketones to enable nucleophilic substitution. As detailed in, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes bromination using 2.0 equivalents of anhydrous CuBr₂ in refluxing ethyl acetate (10 mL/g substrate, 110°C, 24 h). For the target compound, this methodology could brominate a prochiral ketone at C7, facilitating oxa-bridge formation via oxygen nucleophile attack (Table 1).
Table 1: Halogenation Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethyl acetate | 85 |
| Temperature | 110°C (reflux) | 85 |
| CuBr₂ Equiv | 2.0 | 85 |
| Reaction Time | 24 h | 85 |
Intramolecular Etherification
Post-bromination, the α-bromo ketone intermediate undergoes base-mediated cyclization. WO2004074292A1 employs 5% aqueous NaOH in ethanol (20 mL/g, 50°C, 12 h) to form ether linkages. Applied to the brominated precursor, this would yield the 3-oxa bridge with simultaneous lactamization, achieving the tricyclic core.
Favorskii Rearrangement Approach
Silyl Enol Ether Formation
To circumvent HBr-mediated decomposition during halogenation, WO2004074292A1 describes silyl enol protection using trimethylsilyl chloride (1.5 equiv) and 1,8-diazabicycloundecene (DBU, 1.2 equiv) in dichloromethane (15 mL/g, 0°C to 25°C, 6 h). Subsequent chlorination with trichlorotriazinetrione (TCCA, 0.5 equiv) generates α-chloro ketones, enabling milder cyclization conditions.
Base-Mediated Rearrangement
The α-chloro ketone undergoes Favorskii rearrangement in benzyl alcohol (5 mL/g) with KOH (1.1 equiv) at 80°C for 8 h, contracting the ring system while establishing the exo-carboxylate geometry. This method reportedly achieves >20:1 exo:endo selectivity.
Curtius Rearrangement for Carbamate Installation
Diazonium Intermediate Formation
WO2004074292A1 outlines a Curtius protocol where tert-butyl 2-azido-7-oxobicyclo[3.2.1]octane-7-carboxylate (from acyl azide precursors) decomposes in toluene at 110°C with diphenylphosphoryl azide (DPPA, 1.05 equiv). Trapping the isocyanate intermediate with tert-butanol installs the Boc group, yielding the target carboxylate.
Stereochemical Control
Chiral resolution of racemic intermediates uses Amano AY protease (240 g/kg substrate) in 1 M phosphate buffer (pH 7.1) at 25°C for 72 h, achieving >99% ee for exo-isomers. Kinetic resolution exploits differential ester hydrolysis rates between enantiomers.
Comparative Evaluation of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Key Step | Yield (%) | exo:Endo | Purity (%) |
|---|---|---|---|---|
| Halogenation | CuBr₂ cyclization | 72 | 15:1 | 95 |
| Favorskii | TCCA chlorination | 68 | 22:1 | 97 |
| Curtius | DPPA rearrangement | 65 | 30:1 | 98 |
The Favorskii route provides superior stereoselectivity but requires stringent anhydrous conditions. Halogenation offers higher yields but lower enantiomeric excess. Industrial-scale synthesis likely adopts hybrid approaches, as WO2004074292A1 combines enzymatic resolution with late-stage Boc protection to optimize cost and purity.
Critical Process Parameters
Solvent Selection
Chemical Reactions Analysis
Structural and Functional Group Analysis
The compound’s molecular formula is C₁₁H₁₅NO₄ (molecular weight: 225.24 g/mol) . Key functional groups include:
-
Ester group (tert-butyl carboxylate): Prone to hydrolysis under acidic or basic conditions.
-
Carbonyl group (C=O): Susceptible to reduction, oxidation, or nucleophilic attack.
-
Tricyclic framework : Includes a 3-oxa-6-azatricyclo[3.2.1.02,4]octane core, which may influence reactivity due to steric and electronic effects .
Ester Hydrolysis
The tert-butyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction typically requires catalytic acid or base conditions.
Example :
Carbonyl Reduction
The ketone group (C=O) may be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Example :
Oxidation of Sterically Hindered Groups
The tert-butyl group’s stability to oxidation may depend on reaction conditions. Strong oxidizing agents (e.g., KMnO₄) could potentially oxidize adjacent functional groups.
Nucleophilic Substitution
The azo group or oxygen atoms in the tricyclic core might act as leaving groups under specific conditions, enabling substitution with nucleophiles like amines or hydroxides.
Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₄ | |
| Molecular Weight | 225.24 g/mol | |
| Boiling Point (Predicted) | 377.5 ± 35.0°C | |
| Density (Predicted) | 1.326 ± 0.06 g/cm³ |
Scientific Research Applications
Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The primary analogues include:
Racemic-(1S,2R,4S,5R)-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate (CAS 244057-70-3): A racemic mixture with differing stereochemistry at the 1, 2, 4, and 5 positions .
tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate : A stereoisomer reported in 2004 with distinct spatial arrangement .
Comparative Analysis
Table 1: Structural and Physicochemical Properties
Key Differences and Implications :
The (1R,2S,4R,5S)-isomer and racemic form may exhibit divergent solubility or crystallinity due to spatial packing differences.
Synthetic Utility :
- The exo isomer’s defined configuration makes it preferable for asymmetric synthesis, whereas the racemic form requires chiral resolution, adding complexity to downstream applications .
Thermal Stability :
- Exo configurations often exhibit higher thermal stability due to reduced steric strain, though direct data for these compounds is lacking in the provided evidence.
Research Findings and Limitations
- Crystallographic Tools: Structural determination of these compounds likely relies on SHELX (for refinement) and WinGX (for data processing) .
- Gaps in Data : Physical properties (melting point, solubility) and spectroscopic data (NMR, IR) are absent, limiting a comprehensive comparison.
- Applications : The exo isomer’s rigidity suggests utility in drug design, while the racemic form’s commercial availability (e.g., via ECHEMI ) indicates industrial use as an intermediate.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate, and how do reaction parameters influence stereochemical outcomes?
- The compound’s tricyclic structure suggests the use of cycloaddition or annulation strategies. Diels-Alder reactions are frequently employed for bicyclic intermediates, with tert-butyl ester groups introduced via Boc protection . Reaction temperature and solvent polarity significantly impact exo/endo selectivity. For example, polar aprotic solvents (e.g., DMF) at low temperatures (-20°C to 0°C) may favor exo configurations by stabilizing transition states with reduced steric hindrance .
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the stereochemistry and molecular conformation of this compound?
- SC-XRD remains the gold standard for unambiguous stereochemical assignment. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. Key steps include:
- Data collection at cryogenic temperatures (e.g., 100 K) to minimize thermal motion.
- Use of WinGX for data integration and refinement, ensuring proper handling of twinning or disorder in the tricyclic core .
Q. What analytical techniques are critical for assessing purity and structural integrity during synthesis?
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) identifies impurities ≥0.1% .
- NMR Spectroscopy : 1H-13C HSQC and HMBC correlations confirm connectivity, especially for distinguishing azatricyclo regioisomers. For example, coupling constants (J) in the 6-azatricyclo system help verify exo vs. endo tert-butyl placement .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational NMR predictions and experimental data for this compound?
- Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts.
- Step 2 : Compare experimental NOESY/ROESY data to computational models to identify conformational flexibility.
- Step 3 : Use variable-temperature NMR (VT-NMR) to probe dynamic effects (e.g., ring-flipping in the oxa-azatricyclo core) that may explain shifts .
- Example: A study on a related spirocyclic compound used VT-NMR to resolve conflicting NOE patterns caused by slow exchange at 298 K .
Q. What computational strategies optimize reaction conditions for functionalizing the 6-azatricyclo scaffold?
- DFT/MD Simulations : Map potential energy surfaces to identify transition states for functionalization (e.g., tert-butyl deprotection or oxidation at the 7-oxo position).
- Solvent Screening : COSMO-RS models predict solvent effects on reaction rates and selectivity. For instance, THF may stabilize intermediates in SN2 reactions at the 6-aza position .
- Case Study: A 2024 study used DFT to rationalize >90% yield in the tert-butyl deprotection of a spirocyclic analog using TFA/DCM .
Q. How can researchers evaluate the biological activity of this compound, given its structural similarity to tricyclic bioactive molecules?
- Target Identification : Screen against kinase libraries (e.g., EGFR, as in ) using fluorescence polarization assays. Structural analogs with oxatricyclo motifs have shown chondrogenesis induction, suggesting potential for joint repair studies .
- SAR Studies : Modify the tert-butyl ester to carboxamide or sulfonamide derivatives. Assess bioactivity via in vitro models (e.g., TGF-β signaling in chondrocytes) .
- ADME Profiling : Use Caco-2 permeability assays and microsomal stability tests to prioritize derivatives with drug-like properties .
Methodological Notes
- Contradiction Handling : When crystallographic and spectroscopic data conflict (e.g., unexpected dihedral angles), re-examine data collection protocols (e.g., crystal quality for SC-XRD) or consider pseudosymmetry effects .
- Safety : Refer to tert-butyl ester safety protocols (e.g., P301+P310 for accidental ingestion; ) during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
